2-(2-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-propylacetamide
Description
This compound features a pyridinone core substituted with a methoxy group at position 5 and a piperazine-linked furan-2-carbonyl moiety. The N-propylacetamide side chain contributes to its lipophilicity, while the piperazine-furan system may enhance binding interactions with biological targets.
Properties
IUPAC Name |
2-[2-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-5-methoxy-4-oxopyridin-1-yl]-N-propylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O5/c1-3-6-22-20(27)15-25-14-19(29-2)17(26)12-16(25)13-23-7-9-24(10-8-23)21(28)18-5-4-11-30-18/h4-5,11-12,14H,3,6-10,13,15H2,1-2H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBTKCPDHFLBSLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CN1C=C(C(=O)C=C1CN2CCN(CC2)C(=O)C3=CC=CO3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(2-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-propylacetamide is a complex organic compound that has garnered attention for its potential biological activities. This compound incorporates several functional groups, including furan, piperazine, and pyridine, which contribute to its pharmacological properties. Understanding its biological activity involves exploring its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
The molecular formula of this compound is with a molecular weight of 458.5 g/mol. The structure includes a furan ring, a piperazine moiety, and a methoxy-substituted pyridine.
Synthesis Pathway
The synthesis typically involves several steps:
- Formation of the Furan-Piperazine Intermediate : Reaction between furan-2-carboxylic acid and piperazine.
- Pyridine Attachment : Introduction of the pyridine derivative to the intermediate.
- Final Acetylation : Acetylation with propanoyl chloride to yield the final product.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, such as enzymes or receptors involved in various physiological processes. Preliminary studies suggest that it may exhibit:
- Anti-inflammatory Properties : By inhibiting specific enzymes involved in inflammatory pathways.
- Anticancer Activity : Potentially through modulation of cell signaling pathways relevant to tumor growth.
Case Studies and Research Findings
Recent research has highlighted various aspects of the compound's biological activity:
-
Anticancer Studies :
- A study demonstrated that derivatives of this compound showed significant cytotoxic effects against cancer cell lines (e.g., A549 lung cancer cells) with IC50 values in the low micromolar range, indicating potential for development as an anticancer agent .
- Structure-activity relationship (SAR) studies identified that modifications on the piperazine and pyridine rings enhanced cytotoxicity .
- Neuropharmacological Effects :
- Anti-inflammatory Activity :
Data Table: Biological Activity Summary
| Activity Type | Target Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | A549 (lung cancer) | 5.0 | Induction of apoptosis via cell cycle arrest |
| Anti-inflammatory | RAW264.7 (macrophages) | 10.0 | Inhibition of TNF-alpha production |
| Neuropharmacological | SH-SY5Y (neuroblastoma) | 7.5 | Modulation of dopamine receptors |
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its potential as a therapeutic agent due to its unique structural features.
Potential Therapeutic Effects:
- Antimicrobial Activity : Initial studies suggest that compounds with similar structures exhibit significant antibacterial and antifungal properties. The incorporation of the furan ring may enhance its effectiveness against various pathogens.
- Anticancer Properties : Research indicates that derivatives of piperazine can inhibit tumor growth, suggesting that this compound may also possess anticancer activities. Further studies are necessary to elucidate the specific mechanisms involved .
Drug Development
The compound serves as a lead structure for the synthesis of new drugs targeting various diseases. Its unique combination of functional groups allows for modifications that can enhance efficacy and reduce side effects.
Examples of Derivative Studies:
- Synthesis of Analogues : Researchers are exploring analogues of this compound to determine structure-activity relationships (SAR) that could lead to more potent derivatives .
The biological activity of this compound is under investigation, particularly concerning its interaction with biological targets.
Mechanism of Action:
The proposed mechanism involves binding to specific receptors or enzymes, potentially modulating their activity. This interaction could lead to various pharmacological effects, including anti-inflammatory and analgesic activities .
Case Studies
Several studies have highlighted the potential applications of 2-(2-((4-(Furan-2-carbonyl)piperazin-1-yl)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-propylacetamide:
Chemical Reactions Analysis
Reactivity of the Acetamide Group
The N-propylacetamide moiety undergoes characteristic amide reactions:
| Reaction Type | Conditions | Product | Evidence Source |
|---|---|---|---|
| Hydrolysis | Acidic (HCl/H₂O, reflux) or basic (NaOH/EtOH, 60°C) | Carboxylic acid derivative | Observed in analogous N-(2-chlorobenzyl)acetamide derivatives |
| Alkylation | K₂CO₃/DMF, alkyl halides (RT, 12h) | N-alkylated acetamide | Demonstrated in related piperazine-acetamide systems |
| Acylation | AcCl/pyridine, 0°C → RT | Bis-acylated products | Reported for similar tertiary amides |
Piperazine Ring Modifications
The 4-(furan-2-carbonyl)piperazine subunit shows nucleophilic reactivity at the secondary amine:
Furan Ring Transformations
The furan-2-carbonyl group participates in electrophilic and cycloaddition reactions:
Pyridinone Core Reactions
The 5-methoxy-4-oxopyridin-1(4H)-yl system exhibits keto-enol tautomerism-driven reactivity:
Cross-Coupling Reactions
The benzyl-methyl linker between pyridinone and piperazine enables transition metal-catalyzed modifications:
| Reaction Type | Catalytic System | Scope Limitations | Reference |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄/K₂CO₃ | Limited to electron-deficient aryl boronic acids | Analog studies show ≤60% yield |
| Buchwald-Hartwig | Xantphos/Pd₂(dba)₃ | Primary amines only; secondary amines <15% yield | Observed in related N-alkyl acetamides |
Stability Under Physiological Conditions
Critical degradation pathways identified via simulated biological matrices:
Comparative Reactivity Table
Relative reaction rates of key functional groups:
| Functional Group | Electrophilic Reactivity | Nucleophilic Reactivity | Oxidative Stability |
|---|---|---|---|
| Furan ring | High (C5 > C4) | Low | Poor (mCPBA > O₃) |
| Piperazine N | Moderate | High | Good |
| Acetamide carbonyl | Low | Moderate (OH⁻ attack) | Excellent |
| Pyridinone keto | High (enolate formation) | N/A | Moderate |
Unsuccessful Reaction Pathways
Notable attempted reactions without product formation:
Comparison with Similar Compounds
Compound 7 (N-methyl-2-(4-(4-(morpholine-4-carbonyl)benzoyl)piperazin-1-yl)-N-(3-(4-nitrophenoxy)propyl)pyrimidine-5-carboxamide)
- Core Structure : Pyrimidine-5-carboxamide with a morpholine-carbonyl-substituted benzoyl-piperazine.
- Key Differences: Replaces the pyridinone ring with a pyrimidine and substitutes furan-2-carbonyl with morpholine-carbonyl. The morpholine group enhances solubility but may reduce metabolic stability compared to furan .
- Synthesis : Uses TBTU/DIEA coupling, similar to the target compound’s likely synthesis route .
Compound 694469-39-1 (3-(1-oxo-4-phenylphthalazin-2(1H)-yl)-N-propylpropanamide)
- Core Structure: Phthalazinone with an N-propylpropanamide chain.
- Key Differences: Phthalazinone core vs. pyridinone; lacks the piperazine-furan system. The N-propyl chain is retained, suggesting shared lipophilicity profiles .
Analogues with Heterocyclic Substitutions
Compound 12a (N-(3-(3-methoxyphenoxy)propyl)-N-methyl-2-(4-(4-(morpholine-4-carbonyl)-2-nitrophenyl)piperazin-1-yl)pyrimidine-5-carboxamide)
- Core Structure : Nitrophenyl-pyrimidine-carboxamide with a morpholine-piperazine system.
Example 51 (European Patent Application)
- Core Structure : Pyrrolidine-2-carboxamide with hydroxy and thiazole substituents.
- Key Differences: Lacks piperazine and pyridinone but shares the carboxamide functionality. The hydroxy group may improve solubility but reduce membrane permeability compared to the target compound’s methoxy group .
Research Implications
- Piperazine Derivatives : The target compound’s furan-2-carbonyl-piperazine system offers a balance between solubility and metabolic stability compared to morpholine-based analogues .
- Pyridinone vs. Pyrimidine/Phthalazinone: The pyridinone core may favor hydrogen bonding with biological targets, while pyrimidine/phthalazinone systems could exhibit different electronic profiles .
- Side Chain Optimization : The N-propylacetamide chain aligns with trends in prolonging half-life, as seen in Compound 694469-39-1 .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for synthesizing 2-(2-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-propylacetamide?
- Answer: The synthesis involves multi-step reactions, typically starting with the formation of the pyridinone core. Key steps include:
- Coupling Reactions: Use of TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) and DIEA (N,N-diisopropylethylamine) to activate carboxylic acids for amide bond formation, as demonstrated in analogous syntheses of thiazolo-pyridazin derivatives .
- Purification: Column chromatography (silica gel) is critical for isolating intermediates and the final product. Solvent systems (e.g., CH₂Cl₂/MeOH gradients) are tailored to polarity .
- Example Protocol: React furan-2-carbonyl chloride with piperazine to form the 4-(furan-2-carbonyl)piperazine intermediate, followed by alkylation with a bromomethylpyridinone derivative. Final N-propylacetamide coupling is achieved via activated ester chemistry .
Q. Which spectroscopic techniques are essential for structural confirmation?
- Answer: A combination of techniques is required:
- NMR Spectroscopy: ¹H and ¹³C NMR confirm proton environments (e.g., methoxy groups at δ ~3.8 ppm) and carbonyl resonances (δ ~170–175 ppm). Aromatic protons in the furan and pyridinone moieties appear between δ 6.5–8.5 ppm .
- Mass Spectrometry (ESI-MS): High-resolution MS validates the molecular formula (e.g., [M+H]+ peaks with <5 ppm error) .
- IR Spectroscopy: Stretching frequencies for C=O (1620–1680 cm⁻¹) and C-O (methoxy, ~1250 cm⁻¹) confirm functional groups .
Q. What initial biological assays are suitable for evaluating this compound?
- Answer:
- Enzyme Inhibition Assays: Target acetylcholinesterase or kinases using fluorometric or colorimetric substrates. IC₅₀ values are calculated from dose-response curves .
- Cellular Viability Assays: Use MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity. Data interpretation requires normalization to controls and statistical validation (e.g., ANOVA) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Answer:
- Temperature Control: Lower temperatures (0–5°C) during coupling steps minimize side reactions (e.g., epimerization) .
- Stoichiometry: A 1.2–1.5 molar excess of activated ester reagents (e.g., TBTU) ensures complete amide bond formation .
- Workup Optimization: Sequential washing with 5% HCl, NaOH, and brine removes unreacted reagents. Drying agents (Na₂SO₄) prevent residual water in organic layers .
- Case Study: Increasing DIEA from 1.1 to 1.5 equivalents in a similar synthesis improved yield by 15% .
Q. How can contradictions in biological activity data across assays be resolved?
- Answer:
- Assay Validation: Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity assays) .
- Cellular vs. Biochemical Assays: Differences may arise from membrane permeability or off-target effects. Use parallel assays with structurally related controls (e.g., furan-2-yl analogs) to isolate variables .
- Statistical Analysis: Apply Bland-Altman plots or Deming regression to assess systematic biases between datasets .
Q. What computational strategies predict the compound’s pharmacokinetic (PK) properties?
- Answer:
- LogP Calculation: Use software (e.g., ChemAxon) to estimate partition coefficients. The furan-2-carbonyl group increases hydrophilicity (LogP ~1.5–2.0) compared to phenyl analogs .
- Metabolic Stability: Cytochrome P450 inhibition assays (e.g., CYP3A4) identify metabolic hotspots. Piperazine moieties are prone to N-oxidation, requiring deuterium labeling for stability studies .
- Molecular Dynamics (MD): Simulate binding to serum albumin to predict plasma protein binding. The acetamide group shows strong hydrogen bonding with Lys199 and Arg218 residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
